6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by the presence of a bromine atom and a tetrahydro-2H-pyran moiety attached to a pyrazolo[4,3-c]pyridine core. This compound is notable for its potential applications in medicinal chemistry and materials science, particularly in the development of organic electronic devices and as a building block in drug discovery.
The compound is classified under the broader category of pyrazolopyridines, which are known for their diverse biological activities. The specific chemical structure can be denoted by its IUPAC name, which highlights its functional groups and arrangement: 6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine. It is registered under the CAS number 1416713-37-5 and has a molecular formula of C11H12BrN3O with a molecular weight of 282.14 g/mol .
The synthesis of 6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves several key steps:
These methods are often optimized for yield and purity, utilizing techniques such as column chromatography for purification .
The molecular structure of 6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine features:
The compound's SMILES representation is: BrC1=CC2=C(C=N1)C=NN2C1CCCCO1
, which provides insight into its connectivity and stereochemistry .
6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine can participate in various chemical reactions:
The mechanism of action for 6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific biological targets such as enzymes or receptors. The presence of both the bromo group and the tetrahydro-2H-pyran moiety influences its binding affinity and selectivity towards these targets. The pyrazolo[4,3-c]pyridine core is known to modulate various biological pathways, potentially affecting enzyme activity or receptor signaling cascades .
Key physical properties include:
Chemical properties include:
6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine has significant potential applications in:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0